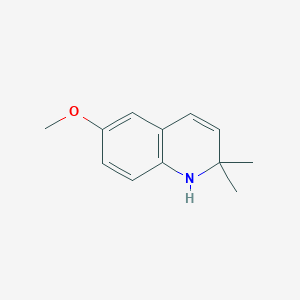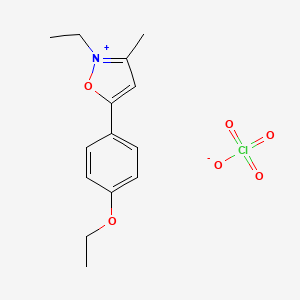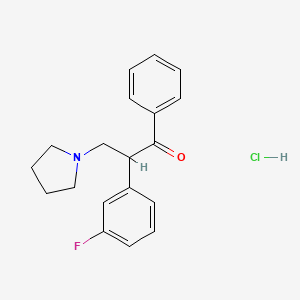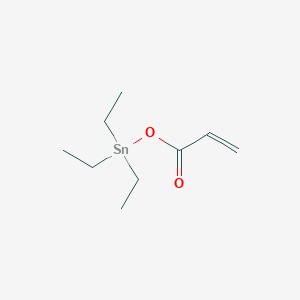
(Acryloyloxy)(triethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acryloyloxy)(triethyl)stannane is an organotin compound that features an acryloyloxy group attached to a triethylstannane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Acryloyloxy)(triethyl)stannane typically involves the reaction of acryloyl chloride with triethylstannane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The general reaction scheme is as follows:
Acryloyl chloride+TriethylstannaneTriethylaminethis compound+Hydrochloric acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods often involve continuous flow processes to ensure efficient and scalable production. Continuous flow processes are advantageous due to their ability to control reaction conditions precisely and minimize side reactions .
化学反応の分析
Types of Reactions
(Acryloyloxy)(triethyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The acryloyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the acryloyloxy group under basic conditions.
Major Products Formed
Oxidation: Tin oxides and acrylate derivatives.
Reduction: Reduced tin species and acrylate derivatives.
Substitution: Substituted organotin compounds with various functional groups.
科学的研究の応用
(Acryloyloxy)(triethyl)stannane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.
Biomedical Research: Organotin compounds, including this compound, are studied for their potential use in drug delivery systems and as anticancer agents.
作用機序
The mechanism of action of (Acryloyloxy)(triethyl)stannane involves its interaction with molecular targets through its tin center and acryloyloxy group. The tin center can coordinate with various ligands, while the acryloyloxy group can undergo polymerization or other chemical transformations. These interactions can affect cellular pathways and molecular processes, making the compound useful in various applications .
類似化合物との比較
Similar Compounds
Tributyltin Hydride: Another organotin compound with similar reactivity but different applications.
Trimethyltin Chloride: A compound with a different alkyl group but similar chemical properties.
Methacryloyloxyethyltrimethylammonium Chloride: A related compound used in polymer synthesis.
Uniqueness
(Acryloyloxy)(triethyl)stannane is unique due to its combination of an acryloyloxy group and a triethylstannane moiety, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in polymer chemistry and materials science, distinguishing it from other organotin compounds .
特性
CAS番号 |
51248-79-4 |
|---|---|
分子式 |
C9H18O2Sn |
分子量 |
276.95 g/mol |
IUPAC名 |
triethylstannyl prop-2-enoate |
InChI |
InChI=1S/C3H4O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h2H,1H2,(H,4,5);3*1H2,2H3;/q;;;;+1/p-1 |
InChIキー |
NLTRLQSEZRUEGY-UHFFFAOYSA-M |
正規SMILES |
CC[Sn](CC)(CC)OC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


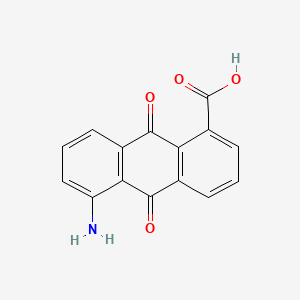
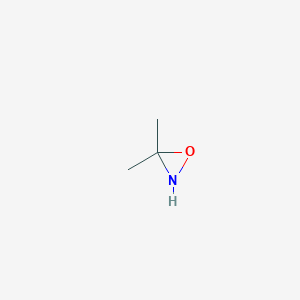

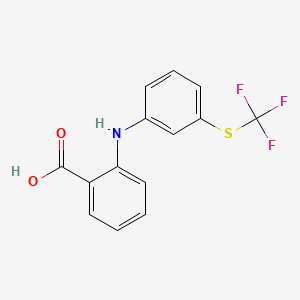
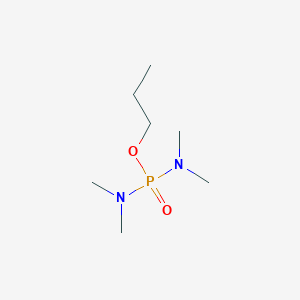
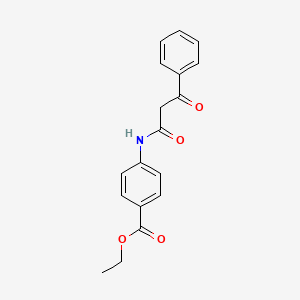
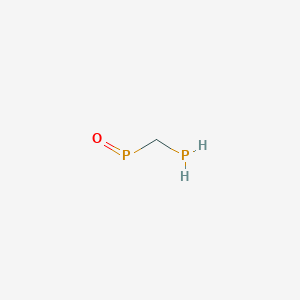
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)
![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)

